molecular formula C21H24N2O4 B4460698 3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE

3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE

Cat. No.: B4460698
M. Wt: 368.4 g/mol
InChI Key: KTKLSWWHLVIJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE is a complex organic compound featuring a benzodioxole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps:

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of Propanamide Group: The propanamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Incorporation of Morpholine Moiety: The morpholine group is attached through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the benzodioxole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The benzodioxole ring and morpholine moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid
  • 3-(1,3-Benzodioxol-5-yl)-4,5-dimethoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE is unique due to the presence of both the benzodioxole ring and the morpholine moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-21(8-4-16-3-7-19-20(13-16)27-15-26-19)22-14-17-1-5-18(6-2-17)23-9-11-25-12-10-23/h1-3,5-7,13H,4,8-12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKLSWWHLVIJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE
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3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE

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